Indirubin-5-sulfonate

Übersicht

Beschreibung

Indirubin-5-Sulphonate is a derivative of indirubin, a bisindole compound originally identified in traditional Chinese medicine. Indirubin itself is known for its antileukemic properties and has been used in the treatment of chronic myelocytic leukemia. The introduction of a sulphonate group at the 5th position significantly enhances its solubility and biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Indirubin-5-Sulphonate can be synthesized through various chemical reactions. One common method involves the sulphonation of indirubin using sulfonating agents such as sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective introduction of the sulphonate group at the desired position .

Industrial Production Methods: In industrial settings, the production of Indirubin-5-Sulphonate often involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Indirubin-5-Sulfonat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und möglicherweise die Eigenschaften der Verbindung verändern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Amine werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Substitution eine Vielzahl von funktionalisierten Indirubinverbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Indirubin-5-Sulfonat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es dient als wertvolles Zwischenprodukt bei der Synthese verschiedener bioaktiver Verbindungen.

Biologie: Die Verbindung wird in Studien verwendet, die sich mit der Regulation des Zellzyklus und der Apoptose befassen.

Medizin: Indirubin-5-Sulfonat hat sich als vielversprechend bei der Behandlung von Krebs, insbesondere Leukämie, erwiesen, da es die Aktivität von Cyclin-abhängigen Kinasen hemmen kann.

Industrie: Die verbesserte Löslichkeit der Verbindung macht sie für den Einsatz in pharmazeutischen Formulierungen und anderen industriellen Anwendungen geeignet

5. Wirkmechanismus

Indirubin-5-Sulfonat übt seine Wirkungen hauptsächlich durch die Hemmung von Cyclin-abhängigen Kinasen aus. Durch die Bindung an die ATP-Bindungsstelle dieser Enzyme verhindert es die Phosphorylierung von Zielproteinen, wodurch der Zellzyklusfortschritt unterbrochen und Apoptose induziert wird. Dieser Mechanismus ist besonders effektiv in Krebszellen, bei denen unkontrollierte Zellteilung ein Kennzeichen ist .

Ähnliche Verbindungen:

Indirubin: Die Stammverbindung, die für ihre Antileukämie-Eigenschaften bekannt ist.

Indirubin-3’-Oxime: Ein Derivat mit verbesserter Löslichkeit und biologischer Aktivität.

Indirubin-5-Sulfonsäure: Ein weiteres sulfoniertes Derivat mit ähnlichen Eigenschaften

Einzigartigkeit: Indirubin-5-Sulfonat zeichnet sich durch seine verbesserte Löslichkeit und seine potente biologische Aktivität aus. Die Einführung der Sulfonatgruppe an der 5. Position verbessert ihre pharmakokinetischen Eigenschaften deutlich, was sie zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen macht .

Wirkmechanismus

Indirubin-5-Sulphonate exerts its effects primarily through the inhibition of cyclin-dependent kinases. By binding to the ATP-binding site of these enzymes, it prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis. This mechanism is particularly effective in cancer cells, where uncontrolled cell division is a hallmark .

Vergleich Mit ähnlichen Verbindungen

Indirubin: The parent compound, known for its antileukemic properties.

Indirubin-3’-Oxime: A derivative with improved solubility and biological activity.

Indirubin-5-Sulphonic Acid: Another sulphonated derivative with similar properties

Uniqueness: Indirubin-5-Sulphonate stands out due to its enhanced solubility and potent biological activity. The introduction of the sulphonate group at the 5th position significantly improves its pharmacokinetic properties, making it a valuable compound for both research and therapeutic applications .

Biologische Aktivität

Indirubin-5-sulfonate is a derivative of indirubin, a compound historically used in traditional Chinese medicine, particularly for treating chronic myeloid leukemia (CML). This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound primarily functions as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound has shown significant inhibitory effects on various CDKs, including CDK1 and CDK2.

- Inhibition Potency : this compound exhibits an IC50 value as low as 55 nM for CDK1/cyclin B kinase, indicating high potency in inhibiting this pathway . In comparison, other derivatives like indirubin-3′-monoxime have shown even lower IC50 values (0.18 µM) but are less effective than this compound in certain contexts .

Cell Proliferation and Apoptosis

Research has demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For example, it has been shown to affect human large cell lung carcinoma (LXFL529L) and mammary carcinoma (MCF-7) cells, although its effectiveness varies across different types .

- Growth Inhibition : In studies assessing growth inhibition using the sulforhodamine B assay, this compound did not exhibit significant cytotoxicity at concentrations up to 100 µM in both LXFL529L and MCF-7 cells . This suggests that while it is a potent CDK inhibitor, its direct antiproliferative effects may be limited.

Induction of Differentiation

Indirubin derivatives have been associated with the induction of differentiation in certain cancer cells. The compound's ability to modulate signaling pathways involved in differentiation further supports its potential therapeutic use in cancer treatment .

Clinical Applications and Case Studies

This compound has garnered attention for its potential use in treating proliferative diseases such as cancer and psoriasis.

- Chronic Myeloid Leukemia : Historical clinical studies indicated that over 50% of CML patients treated with indirubin derivatives achieved partial or complete remission. The low toxicity profile of these compounds makes them attractive alternatives to traditional chemotherapeutics .

Table 1: Summary of Biological Activities of this compound

| Activity | Measurement Method | Result |

|---|---|---|

| CDK1 Inhibition | IC50 Assay | 55 nM |

| Growth Inhibition (LXFL529L) | Sulforhodamine B Assay | IC50 > 100 µM |

| Growth Inhibition (MCF-7) | Sulforhodamine B Assay | IC50 > 100 µM |

| Induction of Differentiation | Various assays | Positive response |

Subcellular Localization

Studies on the cellular uptake and localization of indirubin derivatives have revealed that while indirubin-3′-monoxime accumulates significantly in the cytosol, this compound was not detectable even at high concentrations (up to 50 µM) in treated cells . This raises questions about its bioavailability and efficacy in cellular environments.

Eigenschaften

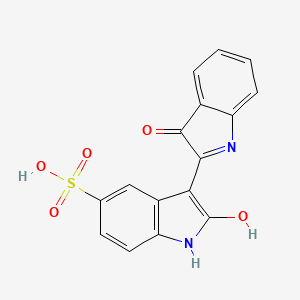

IUPAC Name |

2-hydroxy-3-(3-oxoindol-2-yl)-1H-indole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O5S/c19-15-9-3-1-2-4-11(9)17-14(15)13-10-7-8(24(21,22)23)5-6-12(10)18-16(13)20/h1-7,18,20H,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYOTMYLPPUWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244021-67-8 | |

| Record name | Indirubin-5-sulphonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.